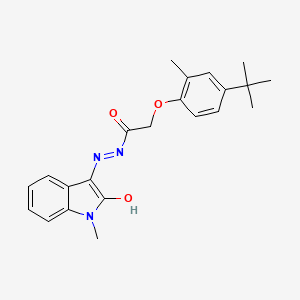![molecular formula C19H20F2N2O B6098768 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B6098768.png)
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine, also known as DFE-1, is a novel compound that has been synthesized for scientific research purposes. DFE-1 is a small molecule that has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and inflammation.
作用机制
The mechanism of action of 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine is not fully understood, but it has been shown to target multiple pathways involved in various diseases. In cancer, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. In neurodegenerative diseases, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in antioxidant defense and cell survival. In inflammation, this compound has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different diseases. In cancer, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells. In neurodegenerative diseases, this compound has been shown to reduce oxidative stress and inflammation, which are involved in the progression of these diseases. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response.
实验室实验的优点和局限性
The advantages of using 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine in lab experiments include its high purity and yield, its potential therapeutic effects in various diseases, and its ability to target multiple pathways involved in these diseases. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability, and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for the scientific research of 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine. These include:
1. Further studies to fully understand the mechanism of action of this compound in different diseases.
2. Optimization of the synthesis method to improve the solubility and bioavailability of this compound.
3. Preclinical studies to evaluate the safety and efficacy of this compound in animal models of different diseases.
4. Clinical trials to evaluate the safety and efficacy of this compound in humans.
5. Development of novel formulations of this compound for targeted delivery to specific tissues or organs.
6. Investigation of the potential synergistic effects of this compound with other drugs or therapies in different diseases.
Conclusion:
This compound is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and inflammation. The synthesis method of this compound has been optimized to produce high yields and purity, making it suitable for scientific research purposes. Further studies are needed to fully understand the mechanism of action of this compound and to evaluate its safety and efficacy in different diseases.
合成方法
The synthesis of 3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine involves the reaction of 2-(2,6-difluorophenyl)ethylamine with pyridine-3-carbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the pure compound. The synthesis of this compound has been optimized to produce high yields and purity, making it suitable for scientific research purposes.
科学研究应用
3-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine has been shown to have potential therapeutic effects in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N2O/c20-17-6-1-7-18(21)16(17)9-8-14-4-3-11-23(13-14)19(24)15-5-2-10-22-12-15/h1-2,5-7,10,12,14H,3-4,8-9,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXJNIVAHYORFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=CC=C2)CCC3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-7-hydroxy-8-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-2H-chromen-2-one](/img/structure/B6098690.png)
![3-(2-chlorophenyl)-2-[2-(2-hydroxy-1-naphthyl)vinyl]-4(3H)-quinazolinone](/img/structure/B6098699.png)
![1-[4-(4-{6-[(2-thienylmethyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-1-piperazinyl)phenyl]ethanone](/img/structure/B6098707.png)
![7-(4-benzyl-1-piperazinyl)-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B6098718.png)
![2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6098726.png)
![(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B6098732.png)
![2-[(4-hydroxy-6-iodo-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B6098742.png)
![2-(2,2-diphenylethyl)-4-[3-(1H-pyrazol-4-yl)propanoyl]morpholine](/img/structure/B6098747.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-4-oxo-4,6,7,8,9,10-hexahydro-3H-pyrimido[4',5':4,5]pyrrolo[1,2-a]azepine-11-carbonitrile](/img/structure/B6098750.png)

![1-{4-[(2-chlorophenoxy)methyl]benzoyl}-1H-pyrazole](/img/structure/B6098772.png)
![2-ethyl-5-{[(4-fluorophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6098774.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6098783.png)
![1-(diethylamino)-3-(2-methoxy-5-{[methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6098786.png)